(1-Chloroisoquinolin-5-yl)methanol

Overview

Description

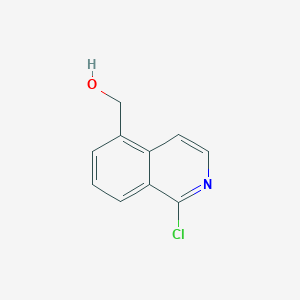

(1-Chloroisoquinolin-5-yl)methanol is a chemical compound with the molecular formula C₁₀H₈ClNO and a molecular weight of 193.63 g/mol . It is a derivative of isoquinoline, featuring a chloro group at the first position and a hydroxymethyl group at the fifth position. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloroisoquinolin-5-yl)methanol typically involves the chlorination of isoquinoline followed by a reduction process to introduce the hydroxymethyl group. One common method includes:

Chlorination: Isoquinoline is treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to introduce the chloro group at the first position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (1-Chloroisoquinolin-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to form the corresponding isoquinoline derivative.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) are employed.

Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) are used under basic conditions.

Major Products:

- Oxidation of the hydroxymethyl group yields (1-Chloroisoquinolin-5-yl)carboxylic acid.

- Reduction of the chloro group forms isoquinolin-5-ylmethanol.

- Substitution reactions produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(1-Chloroisoquinolin-5-yl)methanol has been investigated for its biological activities which may include:

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties, particularly against KRAS-dependent cancer cells. This suggests potential applications in targeted cancer therapies .

- Pain Management : The compound may also serve as a modulator for pain treatment through its interaction with specific receptors involved in pain signaling pathways, similar to other isoquinoline derivatives .

Pharmaceutical Development

The synthesis of this compound typically involves multi-step reactions, which can include:

- Reactions with Electrophiles : The presence of the hydroxymethyl group allows for nucleophilic attacks on electrophiles, leading to the formation of various derivatives that may exhibit enhanced biological activity.

- Pharmaceutical Compositions : The compound is being explored for incorporation into pharmaceutical formulations aimed at treating various conditions due to its pharmacological properties .

Case Study 1: Anticancer Properties

A study focused on isoquinoline derivatives demonstrated that this compound analogs can selectively inhibit cancer cell growth. The research employed cell-free screening techniques and cellular models to assess the efficacy of these compounds against specific cancer types, highlighting their potential as therapeutic agents in oncology .

Case Study 2: Pain Modulation

In another investigation, this compound was evaluated for its ability to modulate pain pathways. The study revealed that modifications to the isoquinoline structure could enhance binding affinity to pain receptors, suggesting its utility in developing new analgesics .

Mechanism of Action

The mechanism of action of (1-Chloroisoquinolin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in electrophilic interactions, while the hydroxymethyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

(1-Chloroisoquinolin-7-yl)methanol: Similar structure but with the chloro group at the seventh position.

Isoquinolin-5-ylmethanol: Lacks the chloro group, making it less reactive in certain substitution reactions.

(1-Bromoisoquinolin-5-yl)methanol: Contains a bromo group instead of a chloro group, which can affect its reactivity and biological activity.

Uniqueness: (1-Chloroisoquinolin-5-yl)methanol is unique due to the presence of both a chloro and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound in research and development.

Biological Activity

(1-Chloroisoquinolin-5-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance:

- IC50 Values : In vitro assays demonstrated IC50 values ranging from 10 to 30 µM against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

- Mechanism of Action : The compound appears to exert its effects through mechanisms involving apoptosis induction and interference with tubulin polymerization, leading to increased reactive oxygen species (ROS) production, which is critical for its cytotoxic effects .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Bacterial Inhibition : Studies indicate that it exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values around 0.1 µg/mL .

- Antiviral Potential : There are preliminary findings suggesting that derivatives of isoquinoline compounds may possess antiviral activities, particularly against influenza viruses, although specific data for this compound is limited .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against human cancer cell lines demonstrated that treatment led to a dose-dependent reduction in cell viability. The compound was tested alongside standard chemotherapeutics, showing comparable or superior efficacy in certain cases.

| Cell Line | IC50 Value (µM) | Comparison Drug | IC50 Value (µM) |

|---|---|---|---|

| MCF-7 | 15 | Cisplatin | 20 |

| A549 | 25 | Doxorubicin | 30 |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results indicated strong activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.1 |

| Escherichia coli | 0.5 |

Discussion

The biological activity of this compound suggests it could be a promising candidate for further development in both anticancer and antimicrobial therapies. Its ability to induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells highlights its therapeutic potential.

Properties

IUPAC Name |

(1-chloroisoquinolin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-10-9-3-1-2-7(6-13)8(9)4-5-12-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKDUVACNODXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=C(C2=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.